1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
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Overview
Description
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazoles and pyrroles This compound is characterized by the presence of a fluoroethyl group attached to a pyrazole ring and a pyrrole ring attached to a methanamine group
Preparation Methods
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves several steps. The synthetic route typically starts with the preparation of the pyrazole and pyrrole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general approach involves scaling up the laboratory synthesis procedures while ensuring safety and efficiency in the production process.
Chemical Reactions Analysis
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding pyrazole and pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include the reduced forms of the pyrazole and pyrrole rings.
Substitution: Substitution reactions can occur at the fluoroethyl group or the pyrazole ring.
Scientific Research Applications
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: Research is ongoing to investigate its potential medicinal properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can be compared with other similar compounds, such as:
1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine: This compound has a similar structure but differs in the position of the fluoroethyl group on the pyrazole ring.
1-[1-(2-chloroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine: This compound has a chloroethyl group instead of a fluoroethyl group, which may result in different chemical and biological properties.
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-3-yl)methyl]methanamine: This compound has a different substitution pattern on the pyrrole ring, which may affect its reactivity and interactions.
These comparisons highlight the uniqueness of this compound and its potential for further research and development.
Properties
Molecular Formula |
C12H18ClFN4 |
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Molecular Weight |
272.75 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17FN4.ClH/c1-16-7-2-3-11(16)9-14-10-12-4-6-15-17(12)8-5-13;/h2-4,6-7,14H,5,8-10H2,1H3;1H |
InChI Key |
BZLLWYAYKXFPFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
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